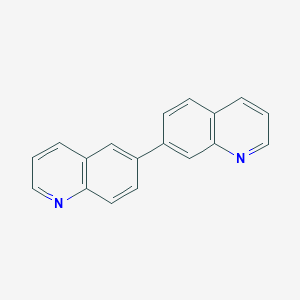

6,7'-Biquinoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

103385-38-2 |

|---|---|

分子式 |

C18H12N2 |

分子量 |

256.3 g/mol |

IUPAC名 |

6-quinolin-7-ylquinoline |

InChI |

InChI=1S/C18H12N2/c1-3-13-5-6-15(12-18(13)20-10-1)14-7-8-17-16(11-14)4-2-9-19-17/h1-12H |

InChIキー |

VUFQRURSBVMJNG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 |

製品の起源 |

United States |

Synthesis and Characterization of 6,7 Biquinoline

Research into the specific isomer 6,7'-biquinoline has primarily focused on its synthesis and elemental characterization. A key method for its preparation involves the Skraup reaction, a well-established cyclization process for quinoline (B57606) synthesis.

Derivatization and Functionalization Strategies of Biquinoline

Post-Synthetic Modifications of Biquinoline Backbones

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a pre-existing biquinoline backbone. nih.gov This approach allows for the incorporation of chemical groups that might not be compatible with the initial synthesis conditions of the biquinoline core. nih.gov PSM can be broadly categorized into covalent modifications, where new covalent bonds are formed on the organic linker, and coordinative modifications, involving the introduction of new ligands to the metal centers in biquinoline-containing metal-organic frameworks (MOFs). nih.gov

The primary advantage of PSM is the ability to achieve a wide range of functionalization on the biquinoline structure without altering its fundamental framework. researchgate.net This technique has been successfully employed to enhance the properties of MOFs for applications such as gas sorption and catalysis. nih.gov For instance, covalent PSM can be used to introduce reactive sites for subsequent chemical transformations, while coordinative PSM can modify the surface properties of MOF-based materials. nih.govresearchgate.net

One notable example of covalent PSM involves the reaction of an amino-functionalized biquinoline within a MOF structure with acetic anhydride. illinois.edu Furthermore, cycloaddition reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, have been effectively used for the post-synthetic modification of MOFs containing biquinoline-like structures with pendant alkyne or furan (B31954) moieties, achieving high conversion rates. nih.gov

Introduction of Functional Groups for Modulated Properties

The introduction of specific functional groups onto the biquinoline framework is a key strategy to tailor its properties for specific applications.

The incorporation of carboxylic acid groups, as seen in 2,2'-Biquinoline-4,4'-dicarboxylic acid (BCA), significantly impacts the molecule's utility, particularly in analytical chemistry and materials science. quinoline-thiophene.combiosynth.com BCA is well-known for its application in the bicinchoninic acid assay, a colorimetric method for the determination of total protein concentration. biosynth.com

The synthesis of BCA can be achieved through several routes. One common method involves the oxidation of 2-methylquinoline (B7769805) to 4-carboxy-2-methylquinoline using strong oxidizing agents like potassium permanganate. quinoline-thiophene.com Another approach utilizes quinoline-2-formaldehyde as a starting material, which undergoes a Knoevenagel condensation followed by oxidation to yield the desired dicarboxylic acid. quinoline-thiophene.com Metal-catalyzed cyclization reactions of o-halobenzonitrile derivatives also offer a pathway to BCA. quinoline-thiophene.com

The presence of carboxylic acid groups allows BCA to act as a ligand, forming complexes with various metal ions. quinoline-thiophene.com These complexes often exhibit unique structural and photophysical properties, making them suitable for applications in luminescent materials and optoelectronic devices. quinoline-thiophene.com

Table 1: Properties and Identifiers of 2,2'-Biquinoline-4,4'-dicarboxylic acid and its Salts

| Property | 2,2'-Biquinoline-4,4'-dicarboxylic acid | 2,2'-Biquinoline-4,4'-dicarboxylic acid disodium (B8443419) salt | 2,2'-Biquinoline-4,4'-dicarboxylic acid dipotassium (B57713) salt trihydrate |

| Synonyms | Bicinchoninic acid | BCA, Disodium 2,2'-biquinoline-4,4'-dicarboxylate | 2,2′-Bicinchoninic acid dipotassium salt |

| CAS Number | 1245-13-2 | 979-88-4 biosynth.com | 207124-63-8 |

| Molecular Formula | C₂₀H₁₂N₂O₄ | C₂₀H₁₀N₂Na₂O₄ biosynth.com | C₂₀H₁₀K₂N₂O₄ · 3H₂O |

| Molecular Weight | 344.32 g/mol | 388.28 g/mol biosynth.com | 474.55 g/mol |

| Physical Form | Powder | Solid | Powder |

| Melting Point | >300 °C | >300 °C | >300 °C |

The introduction of alkyl and aryl groups can significantly alter the steric and electronic properties of the biquinoline core. For example, 4,4′-Di-tert-butyl-2,2′-bipyridine, a related compound, is synthesized and can be protonated to form a bipyridinium salt, demonstrating how alkyl groups can influence reactivity. mdpi.com

A novel strategy for the synthesis of functionalized N-arylamino-3,5′-biquinoline derivatives has been developed using an ultrasound-promoted, base-mediated reaction. rsc.orgrsc.org This method involves a Knoevenagel condensation followed by a Michael addition, intramolecular cyclization, and aromatization, yielding the target compounds in modest to high yields. rsc.orgrsc.org These N-arylamino substituted biquinolines exhibit interesting fluorescence properties and have been investigated for applications in live-cell imaging. rsc.org

Halogenation is a fundamental derivatization reaction that introduces halogen atoms (F, Cl, Br, I) onto the biquinoline scaffold, providing a versatile handle for further chemical transformations. mt.com The reactivity in halogenation reactions typically follows the order F > Cl > Br > I. mt.com Depending on the substrate, halogenation can proceed through free radical, addition, or electrophilic substitution mechanisms. mt.com

For quinoline (B57606) derivatives, metal-free, regioselective C-H halogenation has been achieved at the C5-position of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates high generality and proceeds with complete regioselectivity in most cases. rsc.org

The introduced halogen atoms can serve as leaving groups in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up a wide array of possibilities for creating more complex and functionalized biquinoline derivatives.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is a critical aspect of biquinoline derivatization. The inherent electronic properties of the quinoline ring system, with its electron-deficient nitrogen-containing ring and electron-rich carbocyclic ring, often dictate the position of electrophilic and nucleophilic attack.

As mentioned earlier, a metal-free protocol for the C5–H halogenation of 8-substituted quinoline derivatives has been established, showcasing excellent regioselectivity. rsc.org This reaction proceeds under mild conditions and is tolerant of a variety of functional groups. rsc.org The ability to selectively functionalize a specific position on the biquinoline backbone is crucial for the rational design of molecules with desired properties.

Coordination Chemistry of Biquinoline Ligands

Complexation with Transition Metals

Biquinoline ligands form complexes with numerous transition metals, each exhibiting unique structural, electronic, and functional characteristics.

Copper(I) Complexes: Structure, Electronic Properties, and Application in Dye-Sensitized Solar Cells

Copper(I) complexes with biquinoline ligands, particularly those functionalized with carboxylic acid groups like 2,2'-biquinoline-4,4'-dicarboxylic acid, have been investigated for their potential in dye-sensitized solar cells (DSSCs) rsc.orgbath.ac.ukscienceopen.comresearchgate.netca-c.org. These complexes are designed to absorb sunlight and facilitate electron injection into a semiconductor material, typically TiO₂.

Structure and Electronic Properties: A Cu(2,2′-biquinoline-4,4′-dicarboxylic acid)₂ complex has been synthesized and characterized. Experimental and computational data suggest that its HOMO, LUMO, and excited-state energy levels are suitable for DSSC applications rsc.orgbath.ac.ukscienceopen.comresearchgate.net. The MLCT (Metal-to-Ligand Charge Transfer) transition, crucial for light absorption, was calculated to be around 563-564 nm rsc.orgbath.ac.ukscienceopen.comresearchgate.net. The complex exhibits electrochemical stability and strong absorption in the visible spectrum, with a molar extinction coefficient of 11,700 M⁻¹ cm⁻¹ at λ(max) = 564 nm rsc.orgbath.ac.ukresearchgate.net. Theoretical calculations indicate a band gap of 3.146 eV, deemed suitable for photovoltaic devices nih.gov.

Application in DSSCs: Despite favorable electronic properties and absorption characteristics, studies have reported extremely low efficiencies (<0.1%) for copper(I) biquinoline dyes in DSSCs rsc.orgbath.ac.ukresearchgate.net. This suggests that the dye may not efficiently inject excited electrons into the TiO₂ conduction band, possibly due to rapid deactivation pathways that disable electron injection capabilities researchgate.net. Modifications to the ligand structure have been proposed as a means to improve DSSC performance ca-c.org.

Palladium Complexes: Catalyst Design and Mechanistic Studies in Aerobic Oxidation

Biquinoline ligands have been explored in palladium-catalyzed aerobic oxidation reactions, aiming to enhance catalyst performance and stability nsf.govacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net.

Catalyst Design: Palladium complexes featuring biquinoline ligands, such as 2,2'-biquinoline (B90511) (L₂), have been evaluated for aerobic alcohol oxidation. Compared to neocuproine (B1678164) (L₁), the 2,2'-biquinoline complex showed a threefold enhancement in turnover number (TON) but a significantly slower reaction rate nsf.govacs.orgnih.govresearchgate.net. Mechanistic studies revealed that the slower rates were attributed to the precipitation of an insoluble trinuclear palladium species, (L₂Pd)₃(μ-O)₂, during catalysis nsf.govacs.orgnih.govresearchgate.net.

Ligand Modification: To overcome the precipitation issue and improve robustness, sterically modified biquinoline ligands, like 7,7'-di-tert-butyl-2,2'-biquinoline (L₃), were designed. Catalytic aerobic oxidation using [(L₃)Pd(μ-OAc)]₂[OTf]₂ proved to be both robust and rapid, combining the kinetics of neocuproine-supported systems with the high turnover numbers of 2,2'-biquinoline-supported systems nsf.govacs.orgnih.govresearchgate.net. Ligand structure modifications also influenced regioselectivity in the oxidation of complex glycoside substrates nsf.govacs.orgnih.gov. Palladium-biquinoline catalysts have also demonstrated effectiveness in the aerobic oxidation of unprotected carbohydrates nsf.govacs.org.

Silver(I) Complexes: Luminescent Properties and Coordination Modes

Silver(I) complexes with substituted 2,2'-biquinoline ligands have been synthesized and studied for their luminescent properties and coordination behavior rsc.org.

Coordination Modes: Unlike their 2,2'-bipyridine (B1663995) counterparts, biquinoline ligands exclusively act as chelating agents for silver(I) ions, regardless of substituents rsc.org. The coordination sphere of Ag(I) is completed by solvent molecules and, depending on the ligand's substituents, by oxygen atoms from coordinated triflate or carboxylic groups, forming neutral or ionic species rsc.org.

Luminescent Properties: Metal coordination in these silver(I) complexes induces interesting emission properties in both solution and condensed states. These complexes can emit blue or green light, with the emission color being tunable by the nature of the substituents on the biquinoline units rsc.org. For complexes with long peripheral tails, columnar liquid crystalline properties have been observed due to the large, rigid core rsc.org.

Manganese Complexes: Electrocatalytic CO₂ Reduction and Ligand Design

Manganese tricarbonyl complexes featuring biquinoline ligands, specifically 2,2'-biquinoline (bqn), have been investigated for their electrocatalytic CO₂ reduction activity frontiersin.orgosti.govnih.govfrontiersin.orgnih.govacs.org.

Electrocatalytic Activity: The [fac-Mn(bqn)(CO)₃(CH₃CN)]⁺ complex serves as a platform to understand ligand design's influence on catalytic properties for CO₂ activation frontiersin.orgosti.govnih.govfrontiersin.orgnih.gov. While not a highly efficient catalyst for CO₂ to CO conversion, studies on its active form, [fac-Mn(bqn)(CO)₃]⁻, provide insights into ligand effects frontiersin.orgosti.govnih.govfrontiersin.orgnih.gov. Comparisons with ligands like 2,2'-bipyridyl (bpy), 1,10-phenanthroline (B135089) (phen), and 2,9-dimethyl-1,10-phenanthroline (dmphen) highlight the role of steric and electronic influences on the nucleophilicity of Mn-based electrocatalysts frontiersin.orgosti.govnih.govfrontiersin.orgnih.gov.

Ligand Design: The bqn ligand's π-extended nature influences the complex's redox properties and catalytic behavior frontiersin.orgosti.govnih.govfrontiersin.orgnih.gov. Computational analysis suggests that the steric and electronic effects of the bqn ligand can hinder dimer formation, favoring specific catalytic mechanisms frontiersin.orgnih.gov. However, changes in ligand structure can also affect product selectivity, potentially favoring hydrogen evolution in the presence of certain additives frontiersin.orgnih.gov. The electrochemical properties of these complexes involve multiple reduction events, with the third reduction often attributed to ligand-based processes frontiersin.org.

Lanthanide Complexes: Structural Characterization and Thermal Properties

Lanthanide complexes with functionalized biquinoline ligands, such as 2,2'-biquinoline-4,4'-dicarboxylic acid (H₂bqda), have been synthesized and characterized, often in conjunction with co-ligands like 1,10-phenanthroline (phen) core.ac.ukresearchgate.netpsu.eduresearchgate.netresearchgate.net.

Structural Characterization: Complexes like [La₂(Hbqda)₂(bqda)₂(phen)]<0xE2><0x82><0x99> and [Gd(bqda)₁.₅(phen)]<0xE2><0x82><0x99> have been synthesized via hydrothermal methods core.ac.ukresearchgate.netresearchgate.net. These studies often focus on the formation of coordination polymers with diverse dimensionalities, influenced by the coordination modes of the biquinoline dicarboxylate ligand and the specific lanthanide ion core.ac.ukresearchgate.netpsu.eduresearchgate.net. The coordination numbers and arrangements of lanthanide ions can vary, reflecting lanthanide contraction researchgate.netpsu.edu.

Thermal Properties: Thermogravimetric analysis (TGA) indicates that these lanthanide complexes generally exhibit good thermal stability core.ac.ukresearchgate.netresearchgate.netsapub.org. For example, lanthanum and gadolinium complexes with H₂bqda and phen showed thermal stability up to approximately 610°C, with decomposition attributed to the formation of metal oxides and amorphous carbon core.ac.ukresearchgate.net. These complexes are typically stable at room temperature and insoluble in common organic solvents core.ac.ukresearchgate.net. Infrared spectroscopy confirms complexation through the presence of carboxylate stretching bands core.ac.ukresearchgate.net.

Cobalt Complexes: Reinterpretation of Ligand Charge State and Electronic Structure

Cobalt complexes with biquinoline ligands have been studied to understand ligand charge states and electronic structures, particularly in relation to redox properties researchgate.netcore.ac.uknih.gov.

Ligand Charge State and Electronic Structure: Research on biquinoline complexes, including those with p-block elements and transition metals, has focused on assigning ligand charge states based on metrical parameters and spectroscopic data (e.g., NMR, XPS) researchgate.net. For cobalt, studies on polypyridyl complexes like [Co(phen)₃]²⁺/³⁺ and [Co(bpy)₃]²⁺/³⁺ reveal how ligand changes influence redox potentials and metal-ligand bonding core.ac.uk. The electronic structure of Co-polypyridine complexes is characterized by hybridization, charge transfer, and spin-state, which are critical for their catalytic and photophysical properties core.ac.uk.

Therefore, generating a comprehensive article solely on 6,7'-Biquinoline that strictly adheres to the provided outline, including detailed research findings and data tables for each specific point, is not feasible due to the limited specific data found for this particular isomer within these defined research areas.

The outline's topics are generally applicable to biquinoline ligands, but specific experimental data and research findings for this compound in these exact areas are scarce in the accessible scientific literature.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of Biquinoline-Metal Complexes

Biquinoline ligands, due to their chelating abilities and tunable electronic and steric properties, are instrumental in forming active metal complexes for various catalytic reactions.

Aerobic Oxidation Reactions

Palladium complexes featuring biquinoline ligands have demonstrated efficacy in the aerobic oxidation of polyols. Research comparing different biquinoline derivatives, such as 2,2'-biquinoline (B90511) (L2) and sterically modified versions like 7,7'-di-tert-butyl-2,2'-biquinoline (L3), has shown that ligand structure significantly impacts catalyst performance nsf.govacs.orgnih.govresearchgate.netacs.org. While 2,2'-biquinoline complexes offer enhanced turnover numbers (TONs) compared to neocuproine-ligated systems, they can suffer from slower reaction rates due to the precipitation of insoluble trinuclear palladium species nsf.govacs.orgnih.gov. The introduction of bulky tert-butyl groups, as in L3, mitigates this precipitation, leading to robust and rapid catalytic aerobic oxidation nsf.govacs.orgnih.gov. These biquinoline-based palladium catalysts exhibit high chemoselectivity, for instance, selectively oxidizing the secondary alcohol in vicinal diols to α-hydroxyketones like hydroxyacetone (B41140) nsf.govacs.orgnih.govresearchgate.net. For example, the aerobic oxidation of 1,2-propanediol using a palladium complex with 2,2'-biquinoline (L2) achieved an 86% yield of hydroxyacetone with high selectivity nsf.gov. Water-soluble biquinoline-based ligands have also been developed for palladium-catalyzed aerobic oxidation of alcohols in aqueous media, yielding ketones from secondary alcohols with high yields and selectivities (>90%), and primary alcohols to carboxylic acids capes.gov.br.

Electrocatalytic CO2 Reduction

Manganese tricarbonyl complexes incorporating biquinoline ligands, such as 2,2'-biquinoline (bqn), have been investigated for the electrocatalytic reduction of carbon dioxide (CO2) frontiersin.orgnih.govnih.govresearchgate.netscite.ai. These complexes offer a cost-effective alternative to rhenium-based catalysts researchgate.net. The biquinoline ligand influences the electronic and steric properties of the manganese center, impacting its CO2 activation capabilities frontiersin.orgnih.gov. While the 2,2'-biquinoline complex, [fac-Mn(bqn)(CO)3(CH3CN)]+, was not found to be a highly efficient catalyst for CO2 to CO conversion, its study provided insights into ligand design for manganese-based CO2 reduction electrocatalysts nih.gov. Comparisons with bipyridyl (bpy) and phenanthroline ligands revealed that the biquinoline ligand can hinder dimer formation, potentially favoring the desired two-electron reduced species nih.gov. The biquinoline ligand's steric bulk is noted to influence the nucleophilicity of the manganese center in these CO2 reduction electrocatalysts nih.govresearchgate.net.

Cyanosilylation and Hydroboration of Carbonyl Compounds

Metal-Organic Frameworks (MOFs) constructed with biquinoline-derived linkers have shown significant promise as heterogeneous catalysts for the cyanosilylation and hydroboration of carbonyl compounds nih.govnih.govfigshare.comacs.orgnih.govresearchgate.netacs.org. Specifically, MOFs synthesized using 2,2'-bicinchoninic acid (H2BCA) as a "Janus-head" linker, in conjunction with various metal ions (Sr, Ba, Y, Cd), have been developed nih.govfigshare.comacs.orgresearchgate.netacs.org. These MOFs, such as GR-MOF-11 and GR-MOF-14 (based on Sr and Ba, respectively), have demonstrated exceptional efficiency in the MOF-catalyzed cyanosilylation of carbonyl compounds, achieving high yields under mild, solvent-free conditions with low catalyst loadings (0.5 mol%) figshare.comacs.orgnih.gov. Furthermore, these biquinoline-based MOFs have reported the hydroboration of ketones for the first time using this class of s-block metal catalysts, yielding moderate to good conversions figshare.comacs.orgnih.gov. For instance, studies have shown that Y-MOFs utilizing 2,2'-bicinchoninic acid as a ligand can achieve high conversions of benzaldehyde (B42025) to the desired product with excellent recyclability and high turnover frequencies (TOFs) acs.org.

Homogeneous and Heterogeneous Catalysis Systems

Biquinoline derivatives serve as versatile ligands in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, palladium-biquinoline complexes are effective for aerobic oxidation reactions, as detailed in section 5.1.1 nsf.govacs.orgnih.govresearchgate.netacs.orgcapes.gov.br. The ability to tune the biquinoline ligand's structure allows for optimization of catalytic activity, stability, and selectivity nsf.govacs.orgnih.gov. In heterogeneous catalysis, biquinoline-based linkers are crucial components of MOFs, which act as solid catalysts nih.govnih.govfigshare.comacs.orgnih.govresearchgate.netacs.org. These MOFs offer advantages such as ease of separation and recyclability, making them attractive for industrial applications in reactions like cyanosilylation and hydroboration of carbonyl compounds nih.govnih.govfigshare.comacs.orgnih.govresearchgate.netacs.org. For example, GR-MOF-12, derived from 2,2'-bicinchoninic acid and Yttrium, has shown good recyclability in hydroboration reactions acs.org.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Biquinoline-based linkers have played a significant role in the design and synthesis of novel MOFs with tailored properties.

Biquinoline-Derived Linkers in MOF Synthesis

Biquinoline derivatives, particularly 2,2'-bicinchoninic acid (H2BCA), are recognized as "Janus-head" linkers in MOF synthesis nih.govfigshare.comacs.orgresearchgate.netacs.org. The term "Janus-head" refers to linkers with distinct functional groups or coordination sites at opposite ends, allowing for complex network topologies nih.govfigshare.comacs.orgresearchgate.netacs.org. H2BCA, with its rigid structure and dual carboxylic acid groups, facilitates the formation of stable MOFs with diverse metal centers, including s-block (Sr, Ba) and d-block (Y, Cd) metals nih.govfigshare.comacs.orgresearchgate.netacs.org. These MOFs, such as the GR-MOF series, exhibit high structural and colloidal stability, making them suitable for heterogeneous catalysis nih.govfigshare.comacs.orgresearchgate.netacs.org. The unhindered nature of H2BCA's Cipso–Cipso bond is noted to promote the coordination and formation of novel MOF structures nih.govacs.org. Research has also explored other biquinoline isomers, such as substituted racemic 4,4'-biquinoline-3,3'-dicarboxylates, in MOF synthesis, opening avenues for chiral materials potentially useful in enantioselective separations nih.gov.

Structural Diversity and Functionalization within MOFs

Specific research detailing the structural diversity and functionalization of Metal-Organic Frameworks (MOFs) using 6,7'-Biquinoline as a linker or component was not identified in the provided search results. While biquinoline derivatives are known to be utilized in MOF construction, information pertaining to the 6,7'-isomer in this context is absent.

Photophysical and Optoelectronic Applications

Luminescent Properties of Silver(I) and Copper(I) Complexes

Searches did not yield specific data or research findings on the luminescent properties of Silver(I) or Copper(I) complexes incorporating This compound . Information regarding emission wavelengths, quantum yields, or other photophysical characteristics of such complexes was not found.

Application in Dye-Sensitized Solar Cells (DSSCs) with Copper(I) Biquinoline Dyes

No specific research findings or performance data were found for the application of This compound in Dye-Sensitized Solar Cells (DSSCs) as part of Copper(I) dyes. The available search results did not provide information on power conversion efficiencies, absorption spectra, or other relevant metrics for DSSCs utilizing this specific biquinoline isomer.

Development as Viscosity Probes

The performed searches did not uncover any research or development concerning the use of This compound as a viscosity probe, either through fluorescence or other sensing mechanisms.

Compound Name List

Theoretical and Spectroscopic Investigations of Biquinoline Compounds

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and interpreting the behavior of molecular systems. For complex molecules like 6,7'-Biquinoline, methods based on quantum mechanics provide profound insights into structure-property relationships that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbitals, and Reactivity Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.orgnih.gov By approximating the many-electron wavefunction with the simpler electron density, DFT offers a balance between computational cost and accuracy. scirp.orgnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are used to determine its optimized ground-state geometry and electronic properties. nih.govscirp.org

A key outcome of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. scirp.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. scirp.org A smaller gap generally implies higher reactivity and easier excitation. scirp.org In this compound, both HOMO and LUMO are expected to be delocalized π-orbitals distributed across the aromatic rings.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide a framework for understanding the molecule's stability and reactivity.

Interactive Table 1: Representative Global Reactivity Parameters for Biquinoline Calculated via DFT. Note: Values are illustrative and based on typical results for similar aromatic heterocyclic compounds.

| Parameter | Formula | Description | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. | -6.5 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | -1.7 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.8 |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.7 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. | 4.1 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | 2.4 |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. | 0.21 |

Time-Dependent DFT (TD-DFT) for Optical Properties and Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical properties of molecules. nih.govarxiv.orgresearchgate.net TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra) by determining the energies of vertical electronic transitions from the ground state to various excited states. princeton.edu

For an aromatic system like this compound, the absorption spectrum is typically dominated by π → π* transitions. TD-DFT provides not only the excitation energies (which correspond to absorption wavelengths, λ) but also the oscillator strengths (f), which are proportional to the intensity of the absorption bands. scirp.org Comparing theoretical spectra with experimental data allows for the confident assignment of observed absorption peaks to specific electronic transitions. nih.gov Studies on related quinoline (B57606) derivatives show that TD-DFT, coupled with appropriate functionals, can accurately reproduce experimental UV-Vis spectra. nih.gov

Interactive Table 2: Simulated UV-Visible Absorption Data for this compound using TD-DFT. Note: These data are representative examples for illustrative purposes.

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 335 | 3.70 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 4.00 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 4.35 | 0.32 | HOMO → LUMO+1 |

Conformational Analysis of Biquinolines (e.g., cis/trans isomers)

The two quinoline rings in this compound are connected by a single C-C bond. Rotation around this bond gives rise to different spatial arrangements, known as conformers. Due to the steric hindrance between the hydrogen atoms on the adjacent rings, this rotation is not entirely free. The planarity of the molecule is influenced by the dihedral angle between the two quinoline units.

The primary conformers can be described as syn (cis-like) and anti (trans-like) orientations. In the syn conformation, the nitrogen atoms of the two quinoline rings are on the same side relative to the connecting bond, whereas in the anti conformation, they are on opposite sides. Computational conformational analysis can be performed by systematically varying the dihedral angle and calculating the potential energy at each step. This allows for the identification of the minimum energy conformers (the most stable shapes) and the energy barriers for interconversion between them. nih.gov Such studies are crucial for understanding how the molecule's shape influences its ability to act as a ligand in coordination chemistry or to pack in a solid-state material. nih.gov

Mechanistic Insights via Computational Modeling in Catalysis and Redox Processes

Biquinoline compounds are often explored as ligands in homogeneous catalysis due to their ability to coordinate with metal ions. Computational modeling, particularly DFT, provides indispensable insights into the mechanisms of catalytic reactions. nih.gov By modeling the entire catalytic system—including the this compound ligand, a metal center, and the reactants—researchers can map out the complete reaction pathway. researchgate.net

This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation barriers for each step in the catalytic cycle. nih.gov This information helps to identify the rate-determining step and understand how modifications to the ligand structure could enhance catalytic activity or selectivity. Similarly, in redox processes, computational models can predict reduction potentials and elucidate the electronic changes the biquinoline ligand undergoes during electron transfer events. mdpi.com

Advanced Spectroscopic Investigations

While computational methods provide a theoretical framework, spectroscopic techniques offer the experimental data needed to validate these models and fully characterize the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. arkat-usa.org For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously confirm its structure.

The ¹H NMR spectrum would show a distinct set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to each unique proton on the two quinoline rings. The chemical shift of each proton is influenced by its electronic environment, and the coupling constants (J-values) between adjacent protons provide information about their connectivity.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons confirm the aromatic nature and substitution pattern of the biquinoline system.

To definitively assign each proton and carbon signal, two-dimensional NMR techniques are essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. arkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly crucial for identifying the connectivity between the two quinoline rings by observing correlations between protons on one ring and carbons on the other, across the C6-C7' bond. arkat-usa.org

Furthermore, variable-temperature NMR studies can provide information on conformational dynamics, such as the energy barrier to rotation around the C-C single bond connecting the two rings.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Note: These are estimated values based on the principles of NMR spectroscopy for quinoline derivatives. Actual values may vary depending on the solvent.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoline Ring 1 | ||

| C2 | 8.9 | 150.5 |

| C3 | 7.4 | 121.0 |

| C4 | 8.1 | 136.0 |

| C5 | 7.8 | 128.0 |

| C6 | - | 135.5 |

| C7 | 7.6 | 129.5 |

| C8 | 8.2 | 127.0 |

| Quinoline Ring 2 | ||

| C2' | 8.9 | 150.8 |

| C3' | 7.5 | 121.3 |

| C4' | 8.1 | 136.2 |

| C5' | 7.9 | 128.5 |

| C6' | 7.7 | 129.8 |

| C7' | - | 135.8 |

| C8' | 8.3 | 127.4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a 6-311+G(d,p) basis set, are instrumental in predicting the vibrational frequencies and assigning the normal modes of biquinoline compounds. uni.lubendola.com For 2,2'-biquinoline (B90511), these calculations have shown excellent agreement with experimental data, providing a reliable framework for understanding the vibrational characteristics of the biquinoline core. uni.lubendola.com

The vibrational spectra of biquinolines are characterized by several key regions:

C-H stretching modes: Typically observed in the 3000-3100 cm⁻¹ region.

Ring stretching and deformation modes: A complex series of bands between 1000 cm⁻¹ and 1650 cm⁻¹, which are characteristic of the quinoline ring system. These are often referred to as "fingerprint" vibrations and are highly sensitive to the substitution pattern and conformation of the molecule.

Out-of-plane bending modes: Occurring at lower frequencies, these vibrations provide information about the planarity and conformational flexibility of the molecule.

For a functionalized 2,2'-biquinoline derivative, experimental FTIR and Raman spectra have been recorded and analyzed in conjunction with DFT calculations. researchgate.net This approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net It is expected that the IR and Raman spectra of this compound would exhibit a similar pattern of vibrational modes, with specific frequencies being influenced by the 6,7'-linkage between the quinoline rings.

Table 1: Representative Vibrational Modes for Biquinoline Compounds (based on 2,2'-Biquinoline data)

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

| Ring Stretching | 1400 - 1650 | C=C and C=N stretching vibrations within the quinoline rings. |

| In-plane Ring Deformation | 1000 - 1400 | Bending and deformation of the quinoline rings within the molecular plane. |

Note: The data in this table is based on studies of 2,2'-biquinoline and its derivatives and serves as an approximation for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state.

The UV-Vis absorption spectra of quinoline and its derivatives are typically characterized by multiple absorption bands in the ultraviolet and visible regions. researchgate.netagsanalitica.com These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic system. researchgate.netagsanalitica.com For this compound, the extended π-conjugation resulting from the two linked quinoline rings is expected to lead to absorption bands at longer wavelengths (a bathochromic or red shift) compared to a single quinoline molecule.

Studies on various quinoline derivatives have shown that the position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. researchgate.net A positive solvatochromism, where the absorption bands shift to longer wavelengths with increasing solvent polarity, is often observed. researchgate.net

Fluorescence spectroscopy reveals the emission properties of a molecule after it has absorbed light. Quinoline derivatives are known to exhibit fluorescence, with the emission wavelength and quantum yield being highly dependent on the molecular structure and the surrounding environment. sciforum.netnist.gov For substituted bis-quinolin-3-yl chalcones, emission spectra have been observed in the range of 527 to 568 nm. researchgate.net The introduction of certain substituent groups can lead to fluorescence quenching. researchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. uci.eduresearchgate.net For some 6,7-dimethoxyquinoline (B1600373) derivatives, quantum yields of up to 50% have been reported in acetonitrile. sciforum.net

Table 2: Predicted and Representative Photophysical Data for Biquinoline Compounds

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| This compound | - | Predicted to be in the UV-A range | - | - |

| 6,7-dimethoxy-carbostyril derivatives | Acetonitrile | 450 | 520 | ~0.50 sciforum.net |

Note: Specific experimental data for this compound is limited. The table includes predicted information and data from related derivatives to provide context.

Mass Spectrometry (e.g., ESI-TOF, HRMS) for Molecular Confirmation and Analysis of Mechanistic Intermediates

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. agsanalitica.com

For this compound (C₁₈H₁₂N₂), the predicted monoisotopic mass is 256.1000 Da. uni.lu HRMS would be able to confirm this mass with high precision. PubChem provides predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment. uni.lu

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 257.10732 |

| [M+Na]⁺ | 279.08926 |

| [M-H]⁻ | 255.09276 |

| [M+NH₄]⁺ | 274.13386 |

| [M+K]⁺ | 295.06320 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information. The fragmentation patterns of isomeric N-quinolinylphthalimides under electron impact ionization have been shown to be distinct, allowing for their differentiation. nih.gov While specific experimental fragmentation data for this compound is not available, a mass spectrum for the isomer 6,6'-Biquinoline shows a prominent molecular ion peak at m/z 256, which is also the base peak, indicating a stable molecular structure. massbank.eu The fragmentation of biquinoline compounds would likely involve cleavages of the quinoline rings and the bond linking them.

X-ray Diffraction for Solid-State Structure Determination (Single Crystal and Powder) of Biquinolines and their Complexes

While a single-crystal structure of this compound itself has not been reported in the reviewed literature, the crystal structure of a related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been determined. nih.govresearchgate.net In this structure, the benzene (B151609) ring is inclined to the quinoline ring by 76.10 (8)°. nih.govresearchgate.net The molecules are linked by C—H⋯O hydrogen bonds, forming tubular-like arrangements. nih.govresearchgate.net

The crystal structure of a salt containing a tetrahydro-pyrido[2,1-b]quinazolin-5-ium cation, which has a related heterocyclic core, has also been elucidated. nih.gov The compound crystallizes in the monoclinic space group P2₁/n, with the heterocyclic cations being essentially planar. nih.gov

These examples demonstrate the utility of X-ray crystallography in providing detailed structural insights into quinoline-based molecules. For this compound, a crystal structure determination would reveal the dihedral angle between the two quinoline rings, which is a key conformational parameter.

Table 4: Representative Crystallographic Data for a Related Quinoline Derivative

| Compound | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one |

|---|---|

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁/c nih.govresearchgate.net |

| a (Å) | 10.329(2) nih.govresearchgate.net |

| b (Å) | 15.398(3) nih.govresearchgate.net |

| c (Å) | 9.774(2) nih.govresearchgate.net |

| β (°) | 107.13(3) nih.govresearchgate.net |

| V (ų) | 1484.0(5) nih.govresearchgate.net |

Note: This data is for a related compound and not this compound.

Spectroelectrochemical Studies for Redox Behavior and Electronic Spectral Changes upon Reduction

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is altered. This method is particularly useful for characterizing the electronic properties of redox-active species and understanding the nature of frontier molecular orbitals (HOMO and LUMO).

While direct spectroelectrochemical studies on this compound are not extensively documented, research on related hydroxyquinoline derivatives provides insights into the potential redox behavior. uci.edu The oxidation mechanism of hydroxyquinolines in an aprotic environment has been investigated using cyclic voltammetry, controlled potential electrolysis, and in situ UV-vis and IR spectroelectrochemistry. uci.edu These studies revealed that the oxidation process can be coupled with protonation of the nitrogen atom in the quinoline ring. uci.edu

In the context of biquinoline complexes, spectroelectrochemical techniques can be used to model excited-state processes. For certain copper(I) complexes with biquinoline-based ligands, reduction can lead to the formation of ligand-based radical anion species. The electronic spectral changes upon reduction can indicate whether the complex remains intact or undergoes demetallation.

The redox potentials of molecules are a key parameter determined by electrochemical methods and can be correlated with theoretical calculations. researchgate.net For this compound, it is expected that the extended π-system would allow for both reduction and oxidation processes, corresponding to the addition or removal of electrons from the LUMO and HOMO, respectively. Spectroelectrochemical studies would allow for the direct observation of the electronic absorption spectra of the resulting radical ions, providing valuable information about the electronic structure of these species.

Future Directions and Research Outlook

Development of Novel Synthetic Strategies for Diversely Substituted Biquinolines

The synthesis of biquinoline derivatives has seen significant advancements, employing methods such as Skraup synthesis, Ullmann coupling, and various palladium-catalyzed cross-coupling reactions rsc.orgthieme-connect.comresearchgate.net. Recent trends emphasize efficient one-pot, three-component reactions and metal-free conditions utilizing oxygen as an oxidant, aligning with principles of green chemistry rsc.orgdoaj.orgrsc.orgias.ac.in. Functionalization at various positions (e.g., 4,4', 6,6', 8,5') allows for tuning of electronic and steric properties researchgate.net.

Future Outlook: The development of novel synthetic strategies specifically targeting the 6,7'-Biquinoline isomer is crucial. This includes exploring regioselective coupling reactions that precisely link the quinoline (B57606) units at the 6 and 7' positions. Furthermore, late-stage functionalization techniques will be vital for introducing diverse substituents onto the this compound scaffold, enabling the fine-tuning of its properties for specific applications. Research will likely focus on developing milder reaction conditions, increasing atom economy, and improving yields for this less-explored isomer.

Exploration of New Metal-Biquinoline Architectures with Tailored Properties

Biquinolines, particularly 2,2'-biquinoline (B90511) and its derivatives, are well-established as versatile ligands for a wide range of transition metals, including Cu, Ru, Rh, Ir, Mn, Ag, Pd, and Ni ontosight.aimdpi.comencyclopedia.pubfrontiersin.orgontosight.aimdpi.comresearchgate.netnih.govacs.orgrsc.orgcore.ac.ukrsc.orgpreprints.org. The resulting metal complexes exhibit a rich array of tailored properties, such as luminescence, catalytic activity, and liquid crystalline behavior ontosight.aimdpi.comencyclopedia.pubontosight.airesearchgate.netrsc.org. Metal-organic frameworks (MOFs) incorporating biquinoline linkers are also emerging as promising heterogeneous catalysts core.ac.ukaau.edu.etnih.gov. For instance, Cu(I) complexes with substituted biquinolines have shown potential in luminescent materials and liquid crystals, while Ru(II) complexes are explored for catalysis and photophysics mdpi.comencyclopedia.pubrsc.org.

Future Outlook: The future lies in synthesizing novel metal-biquinoline architectures that leverage the unique structural characteristics of the this compound isomer. Investigating its coordination behavior with various metal ions could lead to complexes with distinct coordination geometries and electronic structures compared to other biquinoline isomers. This exploration could unlock new properties, such as enhanced luminescence, unique catalytic selectivities, or novel magnetic and electronic behaviors, thereby expanding the utility of biquinoline-based metal complexes.

Advanced Catalytic Systems Based on Biquinolines for Sustainable Chemical Transformations

Biquinoline-based ligands play a significant role in transition metal catalysis, facilitating reactions such as transfer hydrogenation, CO₂ reduction, oxidation processes, and the ring-opening of aziridines encyclopedia.pubfrontiersin.orgmdpi.comnih.govpreprints.org. The use of biquinolines as ligands in palladium, ruthenium, and nickel catalysis is well-documented encyclopedia.pubfrontiersin.orgmdpi.comnih.govpreprints.orgnih.gov. Furthermore, organocatalysis employing biquinoline derivatives is gaining traction, with research focusing on metal-free approaches and sustainable reaction conditions rsc.orgnih.govresearchgate.netbeilstein-journals.org.

Future Outlook: The development of advanced catalytic systems based on this compound is a promising avenue for sustainable chemistry. This involves designing biquinoline-metal complexes or organocatalysts that exhibit high efficiency, selectivity, and recyclability for green chemical transformations. Research could focus on applications in areas such as C-H activation, asymmetric synthesis, and environmentally benign oxidation/reduction processes. Understanding how the specific linkage in this compound influences catalytic activity and selectivity will be paramount.

Integration of Biquinolines in Advanced Functional Materials Beyond MOFs and DSSCs

Biquinoline derivatives are increasingly integrated into advanced functional materials, particularly in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to their favorable photophysical properties researchgate.netnetascientific.comafricaresearchconnects.comscispace.com. They also serve as key components in luminescent materials, fluorescent probes, and supramolecular assemblies acs.orgrsc.orgnetascientific.com. Research is also exploring their use in liquid crystalline materials and chemical sensors for analytes like pyrophosphate and hydrogen sulfide (B99878) mdpi.comencyclopedia.pubacs.orgrsc.orgrsc.orgacs.org.

Future Outlook: The integration of this compound into novel functional materials represents a significant research opportunity. Its unique structural arrangement could lead to materials with distinct electronic and optical properties. Applications could span organic semiconductors, emissive materials for displays and lighting, components in advanced sensors, and building blocks for self-assembling supramolecular architectures. Tailoring the electronic and steric environment around the this compound core through substitution will be key to optimizing material performance.

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding

Understanding the intricate mechanisms governing the behavior of biquinoline-based systems is crucial for rational design and optimization. Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate reaction pathways, electronic structures, and structure-property relationships of biquinolines and their metal complexes frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netacs.orguci.edu. Experimental techniques such as IR, Raman, NMR, UV-Vis spectroscopy, and fluorescence spectroscopy are essential for characterization and mechanistic studies aau.edu.etresearchgate.netnih.govresearchgate.net.

Future Outlook: A synergistic approach combining advanced computational modeling (DFT, molecular dynamics) with cutting-edge experimental techniques will be vital for unlocking the full potential of this compound. This integrated strategy will enable a deeper understanding of its reaction mechanisms, catalytic cycles, excited-state dynamics, and structure-property correlations. Such insights will guide the rational design of novel catalysts, materials, and potentially therapeutic agents based on the this compound scaffold.

Compound List

this compound

2,2'-Biquinoline

6,6'-Biquinoline

[2,2'-Biquinoline]-4,4'-dicarboxylic acid (Bicinchoninic acid, H₂BCA)

[8,8'-Biquinoline]-7,7'-diol

Ruthenium(II)-biquinoline complexes

Copper(I)-biquinoline complexes

Manganese tricarbonyl biquinoline complex

Iridium(III)-biquinoline complexes

Rhodium-biquinoline complexes

Silver(I)-biquinoline complexes

Palladium-biquinoline complexes

Nickel-biquinoline complexes

Substituted biquinolines (e.g., with thiazole (B1198619) moieties, fluorene (B118485) groups)

Pyridine-biquinoline derivatives

4,4'-bisubstituted-2,2'-biquinolines

6,6'-bis(7-benzothiazolylfluoren-2-yl)-2,2'-biquinoline

Q & A

Q. What are the standard synthetic protocols for 6,7'-Biquinoline, and how can researchers ensure reproducibility?

To synthesize this compound, researchers typically employ cross-coupling reactions or cyclization strategies using quinoline precursors. Key steps include precise temperature control, solvent selection (e.g., anhydrous DMF), and catalyst optimization (e.g., palladium-based systems). Reproducibility requires documenting reaction conditions (molar ratios, time, purity of reagents) and characterizing intermediates via TLC or HPLC. For novel compounds, provide NMR (¹H/¹³C), HRMS, and elemental analysis data. Known compounds should reference prior literature with verification of spectral matches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : Confirm regiochemistry and purity; compare chemical shifts with literature.

- UV-Vis/fluorescence spectroscopy : Analyze electronic properties for ligand-binding studies.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% by area normalization). Tabulate spectral data (e.g., δ values, λmax) alongside literature benchmarks to ensure consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s ligand properties in coordination chemistry?

Develop hypotheses around metal-binding selectivity (e.g., transition metals vs. lanthanides). Design experiments using titration-based methods (UV-Vis, fluorescence quenching) to determine binding constants. Include controls with competing ligands (e.g., bipyridine) and vary pH/ionic strength. Use X-ray crystallography or EXAFS for structural validation. Reference analogous studies on biquinoline derivatives to justify design choices .

Q. How should contradictions in spectroscopic data for this compound derivatives be resolved?

Contradictions (e.g., divergent NMR shifts in similar solvents) may arise from impurities, solvent polarity effects, or tautomerism. Address this by:

Q. What computational methods are used to predict the reactivity of this compound in catalytic applications?

Apply density functional theory (DFT) to model electronic structures, frontier molecular orbitals, and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). Validate with experimental kinetics (e.g., Eyring plots). Use software like Gaussian or ORCA, referencing parameters (basis sets, solvation models) from literature on quinoline-based catalysts .

Q. How can researchers formulate a focused hypothesis to study structure-activity relationships (SAR) of this compound derivatives?

Use the FINER criteria:

- Feasible : Prioritize derivatives with modular substituents (e.g., electron-withdrawing groups at C6/C7).

- Novel : Compare SAR against known ligands (e.g., 2,2'-biquinoline).

- Relevant : Link structural changes to functional outcomes (e.g., catalytic efficiency or photophysical properties). Frame hypotheses using PICOT (Population: metal complexes; Intervention: substituent variation; Comparison: baseline activity; Outcome: binding affinity; Time: reaction kinetics) .

Q. What experimental strategies assess this compound’s stability under varying conditions (e.g., acidic, oxidative)?

Conduct accelerated stability studies:

Q. How can hypothesis-driven testing clarify this compound’s role in photodynamic therapy (PDT) mechanisms?

Hypothesize that singlet oxygen (¹O₂) generation correlates with substituent electronic effects. Test via:

- EPR spectroscopy : Detect ¹O₂ using spin traps like TEMP.

- Cell-based assays : Compare PDT efficacy (IC50) against cancer lines under varying light doses.

- Control experiments : Use antioxidants (e.g., NaN3) to confirm ¹O₂-dependent cytotoxicity. Reference prior mechanistic studies on related photosensitizers .

Q. Methodological Notes

- Data Presentation : Tabulate synthetic yields, spectral data, and statistical analyses (e.g., error margins for binding constants) to enhance reproducibility .

- Literature Integration : Cross-reference experimental designs with protocols from high-impact journals (e.g., Med. Chem. Commun.) to align with field standards .

- Ethical Compliance : For biological studies, obtain ethics approvals and detail participant/cell line sources per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。